molecular formula C9H11FN2O B7461429 1-Ethyl-3-(2-fluorophenyl)urea

1-Ethyl-3-(2-fluorophenyl)urea

Cat. No.: B7461429
M. Wt: 182.19 g/mol
InChI Key: AQIYJGRAHZWCSI-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-fluorophenyl)urea is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to a class of 1,3-disubstituted ureas that have demonstrated potent biological activity, particularly as inhibitors of the enzyme soluble epoxide hydrolase (sEH) . Inhibiting sEH is a promising therapeutic strategy for treating various cardiovascular, inflammatory, and neurological diseases, as the enzyme plays a key role in the metabolism of epoxy-fatty acids, which are signaling molecules involved in regulating inflammation and pain . The specific inclusion of a 2-fluorophenyl fragment is a critical structural feature. Research indicates that the fluorine atom can form an unexpected hydrogen bond with catalytic tyrosine residues (Tyr383 and Tyr466) in the active site of sEH, which significantly enhances the compound's binding affinity and inhibitory potency . Among a series of related inhibitors, the unsubstituted 1-(adamantan-1-yl)-3-(2-fluorophenyl)urea analogue showed an IC50 value of 3.7 nM against human sEH, and the 2-fluoro-substituted derivative was found to be 4-fold more active than its non-fluorinated phenyl counterpart . Urea derivatives, in general, are also explored for other bioactivities. Some structurally similar adamantane-containing ureas have shown outstanding antimicrobial activity, specifically against the bacterial strain Acinetobacter baumannii . Furthermore, other research has identified urea-containing compounds as potential inhibitors of quorum sensing and biofilm formation in pathogens like Pseudomonas aeruginosa , highlighting the broader applicability of this chemical class in anti-virulence strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro enzyme inhibition studies, as a building block in the synthesis of more complex pharmaceutical candidates, and for investigating structure-activity relationships in drug discovery.

Properties

IUPAC Name

1-ethyl-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIYJGRAHZWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Ethyl-3-(4-fluorophenyl)urea (): Key Difference: The fluorine atom is in the para position instead of ortho. The electron-withdrawing effect of fluorine may also stabilize the urea core differently depending on its position .
  • 1-Ethyl-3-(5-nitro-2-thiazolyl)urea (Nithiazid) ():

    • Key Difference : Replaces the 2-fluorophenyl group with a nitro-substituted thiazole ring.
    • Impact : The nitro-thiazole moiety confers antimicrobial properties, making Nithiazid a therapeutic agent. The urea linkage here serves as a pharmacophore, whereas in 1-ethyl-3-(2-fluorophenyl)urea, the fluorine likely tunes material properties .

Hydrophilicity and Solubility

  • 1-Ethyl-3-(2-hydroxyethyl)urea ():
    • Key Difference : Incorporates a hydroxyethyl group instead of a fluorophenyl group.
    • Impact : The hydroxyl group significantly increases hydrophilicity, enhancing solubility in polar solvents. This makes it suitable for biomedical applications, contrasting with the more hydrophobic this compound, which may favor polymer matrices .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Application Domain
This compound C9H11FN2O ~194.2 Ethyl, 2-fluorophenyl Polymer chemistry
1-Ethyl-3-(4-fluorophenyl)urea C9H11FN2O ~194.2 Ethyl, 4-fluorophenyl Undisclosed
1-Ethyl-3-(5-nitro-2-thiazolyl)urea (Nithiazid) C6H7N4O3S 215.2 Ethyl, nitro-thiazolyl Antimicrobial therapy
1-Ethyl-3-(2-hydroxyethyl)urea C5H12N2O2 132.2 Ethyl, hydroxyethyl Biomedical materials
1-(2-((1-benzyl-2-methylindol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea C25H24FN3O3S 465.5 Sulfonyl-indolyl, 2-fluorophenyl Medicinal chemistry

Dynamic Covalent Bonding in Polymers

This compound demonstrates reversible urea bond formation under specific conditions, as shown by NMR studies (e.g., peak at 5.87 ppm corresponding to urea bond formation) . This property is critical for self-healing materials.

Pharmacological Potential

While Nithiazid () is a known antimicrobial agent, the 2-fluorophenyl group in the target compound may offer unexplored bioactivity. Fluorine’s electronegativity could modulate interactions with biological targets, though this requires further study.

Preparation Methods

Reaction of Ethyl Isocyanate with 2-Fluoroaniline

In anhydrous diethyl ether, ethyl isocyanate reacts with 2-fluoroaniline in the presence of triethylamine as a base. The solvent’s low polarity ensures the resulting urea precipitates, simplifying isolation. The reaction proceeds at room temperature for 12 hours, yielding approximately 85% pure product after filtration. Key parameters include:

  • Stoichiometry : Equimolar ratios of isocyanate and amine prevent side reactions like biuret formation.

  • Solvent Choice : Diethyl ether’s immiscibility with ureas facilitates product precipitation, while polar solvents (e.g., ethyl acetate) complicate isolation.

  • Base Role : Triethylamine neutralizes hydrogen chloride generated during the reaction, though inorganic bases are avoided due to solubility constraints.

Comparative Analysis of Direct Methods

ParameterEthyl Isocyanate Route2-Fluorophenyl Isocyanate Route
Solvent Diethyl etherChloroform
Base TriethylamineNone
Temperature Room temperature0°C → Room temperature
Reaction Time 12 hours1 hour
Isolation Method FiltrationChromatography
Reported Yield ~85% (analogous compound)Not specified

Optimization Strategies for Scalable Synthesis

Solvent Selection

Non-polar solvents (e.g., diethyl ether, hexane) favor high yields by precipitating the product, whereas polar aprotic solvents (e.g., DMF, THF) enhance reactivity but complicate isolation. For example, substituting diethyl ether with ethyl acetate in analogous syntheses reduced yields by 15–20% due to urea solubility.

Temperature and Reaction Time

Elevated temperatures accelerate reactions but risk isocyanate dimerization. Room-temperature protocols balance speed and side-product formation, as demonstrated in the 12-hour synthesis of analogous ureas. Conversely, cryogenic conditions (0°C) minimize exothermic side reactions but extend reaction times.

Purification Techniques

  • Recrystallization : Ethyl acetate or ethanol-water mixtures are effective for removing unreacted starting materials.

  • Chromatography : Silica gel chromatography with chloroform or ethyl acetate-hexane mixtures resolves impurities in small-scale syntheses.

Challenges and Mitigation

Moisture Sensitivity

Isocyanates hydrolyze readily to amines and carbon dioxide, necessitating anhydrous solvents and inert atmospheres. Sealed reaction vessels, as employed in thiourea syntheses, prevent atmospheric moisture ingress.

Byproduct Formation

Excess isocyanate leads to allophanate or biuret byproducts. Stoichiometric control and incremental reagent addition mitigate this .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethyl-3-(2-fluorophenyl)urea, and what purification methods are recommended?

  • Methodology : The synthesis typically involves reacting ethylamine with 2-fluorophenyl isocyanate under anhydrous conditions. Key steps include:

  • Step 1 : Formation of the urea linkage via nucleophilic addition-elimination.
  • Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
    • Analytical Confirmation : NMR (¹H/¹³C) for structural elucidation, FT-IR to confirm urea C=O stretching (~1640 cm⁻¹), and LC-MS for molecular ion verification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for ethyl (δ ~1.2 ppm, triplet; δ ~3.3 ppm, quartet) and fluorophenyl (δ ~7.1–7.4 ppm, multiplet) groups.
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z ~223).
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the fluorine substituent .

Q. How is the solubility and stability of this compound evaluated in different solvents?

  • Approach :

  • Solubility Testing : Use shake-flask method in polar (DMSO, ethanol) and non-polar solvents (hexane) at 25°C.
  • Stability Studies : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4–40°C) over 14 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental Design : Apply factorial design (e.g., 2³ design) to test variables:

  • Factors : Temperature (25–60°C), solvent (THF vs. DCM), catalyst (DBU vs. none).
  • Response : Yield (%) and purity (HPLC area %).
    • Outcome : Higher yields (>80%) achieved in DCM at 40°C with DBU, minimizing side-product formation .

Q. What computational methods are used to predict the bioactivity of this compound against enzyme targets?

  • In Silico Workflow :

  • Molecular Docking : AutoDock Vina to model interactions with kinases (e.g., EGFR) using fluorophenyl-urea as a hinge-binding motif.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories).
    • Validation : Compare with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Root-Cause Analysis :

  • Experimental Variability : Assess differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. ATP-lite), and compound concentrations.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of fluorophenyl-urea derivatives?

  • SAR Framework :

  • Analog Synthesis : Modify substituents (e.g., 3-F vs. 4-F phenyl, ethyl vs. cyclopropyl groups).
  • Biological Testing : Measure IC₅₀ against kinase panels and correlate with steric/electronic parameters (Hammett σ, LogP).
  • Key Finding : 2-Fluorophenyl enhances selectivity due to reduced steric hindrance .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what methods address discrepancies?

  • PK Studies :

  • In Vitro : Microsomal stability (human liver microsomes), Caco-2 permeability.
  • In Vivo : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations.
    • Discrepancy Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data .

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